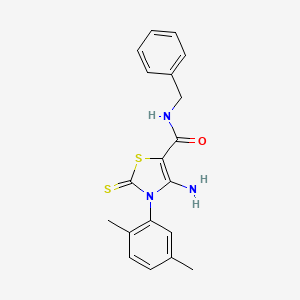

4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

Propriétés

IUPAC Name |

4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-8-9-13(2)15(10-12)22-17(20)16(25-19(22)24)18(23)21-11-14-6-4-3-5-7-14/h3-10H,11,20H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOCQKZFAHBRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino group, benzyl group, and other substituents. Common reagents used in these reactions include thioamides, benzyl halides, and dimethylphenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfanylidene (-S=) group and electron-deficient positions on the thiazole ring facilitate nucleophilic substitutions. Common reagents and outcomes include:

Key Observations :

-

Alkylation at sulfur is favored due to the sulfanylidene’s nucleophilicity.

-

Strong amines (e.g., primary aliphatic amines) induce ring-opening via cleavage of the C–N bond in the thiazole .

Oxidation Reactions

The sulfur center and aromatic substituents are susceptible to oxidation:

Mechanistic Insight :

-

Controlled oxidation with H₂O₂ preserves the thiazole core but modifies the sulfur oxidation state.

-

Strong oxidants like KMnO₄ degrade the heterocycle, producing sulfonic acid derivatives.

Ring-Opening and Rearrangement

Exposure to bases or nucleophiles can destabilize the thiazole ring:

| Reagent | Conditions | Product/Outcome | Source |

|---|---|---|---|

| NaOH (1M) | Ethanol, reflux, 6 hrs | Ring-opened thiol-carboxamide intermediate | |

| Ammonium hydroxide | Aqueous, RT, 24 hrs | Amino-benzyl amide derivatives |

Example Reaction Pathway :

-

Base-induced hydrolysis :

-

Subsequent alkylation or acylation of the thiol group generates stable adducts .

Acylation and Carboxamide Modifications

The amino and carboxamide groups participate in condensation or acylation:

| Reagent | Conditions | Product/Outcome | Source |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 1 hr | N-acetylated derivative | |

| Isocyanates | DCM, RT, 12 hrs | Urea-linked analogs |

Structural Impact :

-

Acylation at the amino group enhances lipophilicity, altering bioavailability .

-

Carboxamide remains stable under mild conditions but hydrolyzes in strong acids/bases.

Cross-Coupling Reactions

The aromatic dimethylphenyl group enables catalytic coupling:

| Catalyst System | Conditions | Product/Outcome | Source |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF, 100°C, 24 hrs | Suzuki-Miyaura aryl-aryl bonds | |

| CuI/PPh₃ | Toluene, reflux, 48 hrs | Ullmann-type diaryl ether formation |

Applications :

-

Suzuki couplings introduce bioisosteres (e.g., pyridyl for phenyl) for SAR studies.

Photochemical Reactivity

UV irradiation induces unique transformations:

| Conditions | Outcome | Source |

|---|---|---|

| UV (254 nm), O₂ | Singlet oxygen-mediated sulfone formation | |

| UV (365 nm), Ar | C–S bond cleavage |

Safety Note : Light-sensitive derivatives require storage in amber vials .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, as antimicrobial agents. The mechanism of action typically involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Study: Antimicrobial Efficacy

A comparative study evaluated various thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity against resistant strains, suggesting that modifications to the thiazole structure could enhance efficacy against resistant pathogens .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Screening

In vitro studies using the MCF7 breast cancer cell line demonstrated that derivatives of thiazoles exhibited potent antiproliferative effects. Specific compounds showed growth inhibition percentages exceeding 70%, indicating strong potential for development as anticancer agents . Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets, providing insights into their mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the benzyl and thiazole rings can significantly influence both antimicrobial and anticancer activities.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-donating groups on aromatic rings generally enhances biological activity.

- Thiazole Modifications : Alterations to the sulfanylidene group can affect solubility and bioavailability.

- Molecular Flexibility : Increased flexibility in the thiazole ring structure may improve binding affinity to biological targets.

Mécanisme D'action

The mechanism of action of 4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- N-Substituent : Benzyl (target) vs. ethoxyphenyl (CID 1545969) vs. methyl (CAS 64686-87-9). Larger substituents (e.g., benzyl) may enhance lipophilicity and binding to hydrophobic targets.

- Position 3 Substituents : 2,5-Dimethylphenyl (target) vs. phenyl or dimethoxyphenyl. Electron-donating groups (e.g., methyl) increase ring stability, while methoxy groups improve solubility .

Activité Biologique

4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound notable for its thiazole ring structure, which is associated with a variety of biological activities. This compound's molecular formula suggests the presence of nitrogen, sulfur, and multiple aromatic rings, making it a candidate for various therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole backbone characterized by the following structure:

Synthesis methods for this compound often involve reactions between 2-chlorophenyl compounds and thiols or amines. For instance, one method includes the reaction of 3-(2-chlorophenyl)-1-phenyl-2-propen-1-one with 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol in ethanol.

Biological Activities

Compounds containing thiazole rings have demonstrated a broad spectrum of biological activities. The specific activities attributed to this compound remain to be fully elucidated through empirical studies. However, similar thiazole derivatives have shown potential in the following areas:

- Antimicrobial Activity : Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. For example, compounds structurally related to thiazoles have been reported to exhibit significant antimicrobial properties against Salmonella typhi and E. coli .

- Anticancer Properties : Research indicates that certain thiazole derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their anticancer activity in human colon cancer cell lines, showing promising results with IC50 values indicating effective inhibition .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

- Antimicrobial Studies : A study highlighted that thiazole derivatives exhibited zones of inhibition ranging from 15–19 mm against Salmonella typhi at a concentration of 500 μg/disk. These findings suggest that the thiazole ring may enhance interaction with bacterial targets .

- Cytotoxicity Assays : In vitro assays on compounds similar to 4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene revealed significant cytotoxicity against various cancer cell lines. For example, some derivatives showed relative potency greater than 50% compared to established chemotherapeutic agents like doxorubicin .

Comparative Analysis

To better understand the unique positioning of this compound within the broader class of thiazoles, a comparative analysis with other notable thiazole compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-3-(4-methylphenyl)-thiazole | Structure | Simpler structure; less steric hindrance |

| 5-Methylthiazole | Structure | Lacks amine group; different biological activity |

| Benzothiazole derivatives | Structure | Broader range of biological activities; used in drug development |

This table illustrates how 4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene stands out due to its specific functional groups and potential applications in pharmaceuticals and agriculture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide?

- Methodological Answer : The compound is synthesized via cyclization reactions using acetonitrile as a solvent under reflux conditions (1–3 minutes). Key intermediates, such as carboxamides and hydrazine derivatives, are prepared first, followed by iodine-mediated cyclization in DMF with triethylamine to form the thiazole ring. Sulfur byproducts (e.g., atomic sulfur, S₈) are generated during this step, requiring purification via column chromatography .

Q. How is structural characterization of this compound performed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for confirming the structure. For example, the thiazole ring’s sulfanylidene group produces distinct shifts in the ¹³C NMR spectrum (e.g., δ ~160–180 ppm for thiocarbonyl groups). Mass spectrometry (HRMS) is used to validate molecular weight .

Q. What biological activities are associated with structurally related thiazole derivatives?

- Methodological Answer : Thiazole analogs exhibit antimicrobial, antitumor, and antiviral properties. For instance, 1,3,4-thiadiazole derivatives with similar substitution patterns show activity against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., IC₅₀ values < 10 µM in MCF-7 cells). These activities are evaluated via microdilution assays and MTT cytotoxicity tests .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms identify energetically favorable pathways. For example, ICReDD’s workflow integrates computational screening of solvents and catalysts (e.g., triethylamine vs. DBU) to reduce trial-and-error experimentation. Experimental data are fed back into simulations to refine predictions .

Q. How to resolve contradictions in reported reaction yields for similar thiazole derivatives?

- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., iodine concentration, solvent polarity). Systematic comparison using Design of Experiments (DoE) can isolate critical variables. For instance, increasing DMF polarity may improve cyclization efficiency by stabilizing charged intermediates, as observed in analogous thiadiazole syntheses .

Q. What in silico models predict the pharmacokinetic properties of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., EGFR kinase), while ADMET predictors (e.g., SwissADME) evaluate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test). For example, the sulfanylidene group may enhance membrane permeability but require structural tweaks to reduce hepatic toxicity .

Q. How to mitigate sulfur byproduct formation during synthesis?

- Methodological Answer : Sulfur precipitation is minimized by controlling iodine stoichiometry and reaction temperature. Post-reaction, filtration or extraction with non-polar solvents (e.g., hexane) removes elemental sulfur. Alternatively, oxidizing agents (e.g., H₂O₂) convert residual sulfur to water-soluble sulfates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.